1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid
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Overview
Description
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is a nitrogen-containing heterocyclic compound It features a bipyrrole structure, which consists of two pyrrole rings connected through a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is a convenient method for synthesizing pyrrole derivatives . This method is operationally simple and uses readily available starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of organic materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit kinase activity, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole rings and exhibit similar biological activities.
Pyrrole derivatives: Compounds like 1,4-dimethylbenzene share structural similarities and undergo comparable chemical reactions.
Uniqueness: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is unique due to its bipyrrole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpyrrol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-9(12-10(7)11(14)15)8-3-4-13(2)6-8/h3-6,12H,1-2H3,(H,14,15) |
InChI Key |
BCXDEVPKCZISJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CN(C=C2)C)C(=O)O |
Origin of Product |
United States |
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